
5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one is a hydroxypyridinone derivative known for its iron-chelating properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one involves several steps. One common method includes the reaction of 2,3-dihydroxypyridine with formaldehyde under acidic conditions to form the hydroxymethyl derivative . The reaction conditions typically involve:
Reagents: 2,3-dihydroxypyridine, formaldehyde
Solvent: Water or ethanol
Catalyst: Acidic catalyst such as hydrochloric acid
Temperature: Room temperature to 60°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of pyridinone derivatives with ketone or aldehyde groups.
Reduction: Formation of dihydropyridinone derivatives.
Substitution: Formation of halogenated or alkylated pyridinone derivatives.
科学研究应用
5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one has several scientific research applications:
作用机制
The primary mechanism of action of 5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one involves its ability to chelate metal ions, particularly iron. The compound forms stable complexes with iron ions, preventing them from participating in harmful redox reactions that can generate reactive oxygen species . This chelation process involves the coordination of iron ions by the hydroxyl and carbonyl groups of the compound, forming a stable ring structure .
相似化合物的比较
Similar Compounds
Deferiprone: Another hydroxypyridinone derivative used clinically as an iron chelator.
Pyridoxine: A hydroxymethylpyridine with similar structural features but different biological roles.
Uniqueness
5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one is unique due to its higher stability and selectivity for iron ions compared to other chelators like deferiprone . Its ability to form stable complexes with iron ions at physiological pH makes it a promising candidate for therapeutic applications .
属性
分子式 |
C6H7NO3 |
|---|---|
分子量 |
141.12 g/mol |
IUPAC 名称 |
5-hydroxy-2-(hydroxymethyl)-3H-pyridin-4-one |
InChI |
InChI=1S/C6H7NO3/c8-3-4-1-5(9)6(10)2-7-4/h2,8,10H,1,3H2 |
InChI 键 |
QNSMCAKGWCCFDZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NC=C(C1=O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


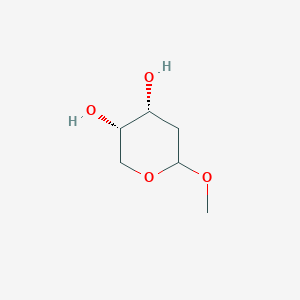
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
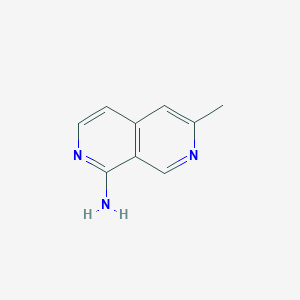
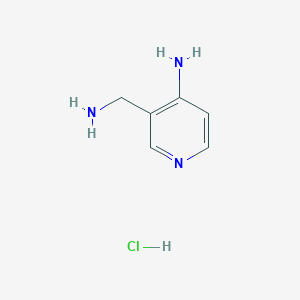
![6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11921597.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)
![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)
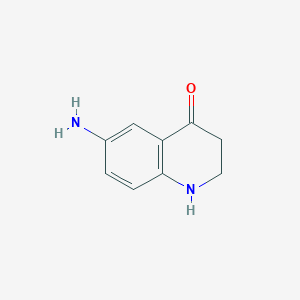


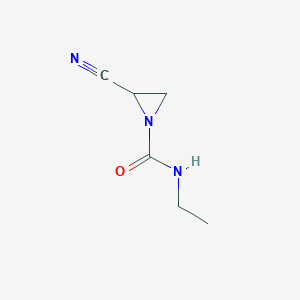

![3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11921653.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)
